Mersalyl acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Mersalyl acid can be synthesized through the reaction of 2-(carboxymethoxy)benzoyl chloride with 3-hydroxymercurio-2-methoxypropylamine. The reaction typically involves the use of an organic solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the stability of the mercury compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the toxic nature of mercury compounds. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Mersalyl acid undergoes several types of chemical reactions, including:
Oxidation: The mercury center can be oxidized, leading to the formation of various mercury oxides.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The phenoxyacetic acid moiety can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiols.
Major Products Formed:
Oxidation Products: Mercury oxides.
Reduction Products: Mercury(I) compounds, elemental mercury.
Substitution Products: Various substituted phenoxyacetic acids.
Scientific Research Applications
Mersalyl acid has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the effects of mercury on biological systems and as a tool to inhibit specific enzymes.
Medicine: Historically used as a diuretic to treat edema and hypertension.
Industry: Used in the production of certain pharmaceuticals and as a catalyst in chemical reactions.
Mechanism of Action
Mersalyl acid exerts its effects primarily through the high-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins. This binding alters intracellular thiol status, promoting oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. Mercury also inhibits aquaporins, halting water flow across cell membranes, and inhibits the protein LCK, leading to decreased T-cell signaling and immune system depression .
Comparison with Similar Compounds
Thiomersal: An organomercury antiseptic and antifungal agent.
Nitromersol: Another organomercury antiseptic and antifungal agent.
Comparison: Mersalyl acid is unique due to its specific use as a diuretic and its particular molecular structure, which includes a phenoxyacetic acid moiety. Unlike thiomersal and nitromersol, which are primarily used for their antiseptic properties, this compound was used for its diuretic effects. Additionally, the presence of the phenoxyacetic acid group in this compound distinguishes it from other organomercury compounds .
Biological Activity
Mersalyl acid, a mercurial compound, has been historically utilized as a diuretic and is known for its complex biological activities. Its chemical structure, CHHgNO, includes a thiol mercury salt that interacts with various biochemical pathways, particularly affecting renal function and exhibiting some antiviral properties. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on renal physiology, and potential therapeutic applications.
This compound primarily acts on the renal tubules, enhancing the excretion of sodium and chloride ions. This diuretic effect is attributed to its high-affinity binding with thiol or sulfhydryl groups in proteins, leading to several biological consequences:
- Inhibition of Chloride Transport : Mersalyl significantly inhibits active chloride transport in the thick ascending limb of Henle's loop. Studies show that at concentrations equal to or greater than 10 µM, it can decrease the electrical potential difference (PD) and net chloride flux by about 50% .
- Oxidative Stress Induction : The compound promotes oxidative stress through alterations in intracellular thiol status, resulting in lipid peroxidation and mitochondrial dysfunction .
- Neuronal Effects : Mersalyl affects neuronal excitability by inhibiting protein kinase C and alkaline phosphatase, which can impair brain microvascular formation and function .
Table 1: Summary of Mersalyl's Mechanisms
Mechanism | Effect |
---|---|
Chloride Transport Inhibition | Decreased PD and net Cl flux |
Oxidative Stress | Induction of lipid peroxidation |
Neuronal Impact | Inhibition of neuronal excitability |
Biological Activity in Renal Physiology
The diuretic action of mersalyl has been extensively studied. In vitro experiments with isolated rabbit kidney tubules demonstrated that mersalyl inhibited active chloride transport, correlating with its diuretic effects observed in vivo. The administration of p-chloromercuribenzoate reversed these effects, suggesting that mersalyl's action is directly related to its interaction with chloride transport mechanisms .
Case Study: Renal Function Assessment
A notable study assessed the impact of mersalyl on urinary acidification in patients with hereditary renal tubular acidosis. The findings indicated that mersalyl could effectively influence urinary pH levels, thereby providing insights into its potential role in managing specific renal conditions .
Antiviral Properties
Recent investigations have also explored the antiviral potential of mersalyl. It has shown effectiveness against herpes simplex dermatitis in mice when applied topically. Additionally, it exhibited contact inactivation properties against various RNA and DNA viruses in tissue culture settings. However, systemic infections did not respond as favorably to intraperitoneal administration .
Table 2: Antiviral Efficacy of Mersalyl
Virus Type | Administration Route | Efficacy |
---|---|---|
Herpes Simplex | Topical | Significant |
Coxsackievirus A21 | Intraperitoneal | Limited |
Influenza A2 | Intranasal | Not Effective |
Toxicity and Adverse Effects
Despite its therapeutic benefits, mersalyl is associated with several adverse effects due to its mercurial nature. Toxicity can manifest as stomatitis, gastric disturbances, vertigo, and severe hypotension upon intravenous administration. Long-term exposure may lead to hematological issues such as thrombocytopenia and agranulocytosis .
Table 3: Adverse Effects of Mersalyl
Adverse Effect | Description |
---|---|
Stomatitis | Inflammation of the mouth |
Gastric Disturbance | Nausea and vomiting |
Hematological Issues | Thrombocytopenia and neutropenia |
Severe Hypotension | Risk during intravenous administration |
Properties
IUPAC Name |
[3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO5.Hg.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUOGPZRDRUOAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg].O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18HgNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | Mersalyl acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15431 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
486-67-9 | |
Record name | Mersalyl acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mersalyl acid?
A1: this compound exerts its effects primarily by binding to sulfhydryl groups (-SH) present in proteins [, , , , , , , , ]. This interaction can lead to alterations in protein conformation, disrupting their normal function [, ].
Q2: How does this compound affect lactate transport in biological systems?
A2: this compound inhibits lactate-proton cotransport in various tissues, including the corneal endothelium [], corneal epithelium [], and frog retinal pigment epithelium []. This inhibition likely stems from its binding to sulfhydryl groups on the lactate transporter protein, impeding its activity [, ].
Q3: What are the consequences of this compound's interaction with enzymes?
A3: this compound can inhibit various enzymes, including Na,K-ATPase in the stria vascularis of the ear [], adenosine deaminase in Aspergillus oryzae [], and 5α-reductase in rats [, ]. This inhibition is often attributed to its interaction with essential sulfhydryl groups at or near the enzyme's active site [, ].
Q4: How does this compound impact cellular respiration?
A4: Studies using soybean mitochondrial membranes suggest that this compound can disrupt Fe-S centers, leading to a decrease in singlet oxygen generation and potentially affecting mitochondrial respiratory processes [, ].
Q5: Does this compound influence intracellular calcium levels?
A5: Research on guinea pig spermatozoa suggests that this compound can induce an influx of calcium ions, contributing to the acrosome reaction, a crucial step in fertilization []. This effect is likely mediated by this compound's interaction with membrane proteins involved in calcium regulation.
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C13H16HgNO6S and a molecular weight of 549.9 g/mol [].
Q7: Is there any spectroscopic data available for this compound?
A7: While the provided research papers don't contain specific spectroscopic data for this compound, they do mention techniques like X-ray diffraction used to characterize its structure [].
Q8: Are there any specific applications of this compound that exploit its interaction with sulfhydryl groups?
A9: Research has explored the use of this compound to study the role of sulfhydryl groups in biological processes, such as enzyme activity, transport mechanisms, and receptor function [, , , ]. Additionally, its ability to induce the acrosome reaction in spermatozoa highlights its potential in reproductive biology research [].
Q9: Have there been any computational studies or QSAR models developed for this compound?
A10: While the provided research papers don't detail computational studies or QSAR models for this compound, they do mention the use of computer-generated three-dimensional models to study its analogs and their interactions with the PAH transporter [].
Q10: What analytical methods are commonly used to characterize and quantify this compound?
A12: The research papers utilize various methods, including high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICPMS) to determine sulfhydryl groups after derivatization with this compound []. X-ray diffraction has been employed for structural characterization [].
Q11: What are the known toxicological properties of this compound?
A13: As an organomercurial compound, this compound possesses inherent toxicity []. Its ability to bind to sulfhydryl groups in proteins can disrupt cellular processes and lead to adverse effects.
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